4-Butyl-1,3-dithiolane-2-thione
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Overview
Description
4-Butyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring structure containing two sulfur atoms and a thione group. This compound is part of the broader class of trithiocarbonates, which have significant applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,3-dithiolane-2-thione typically involves the reaction of thiiranes with carbon disulfide under specific conditions. For instance, the reaction of 2-methylthiirane, 2-hexylthiirane, 1,2-epithiocyclohexane, and 2-phenylthiirane with carbon disulfide yields the corresponding 1,3-dithiolane-2-thione derivatives . The reaction is often carried out under high pressure and in the presence of a catalyst such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .
Scientific Research Applications
4-Butyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butyl-1,3-dithiolane-2-thione involves its ability to undergo thiol-disulfide exchange reactions. This property is crucial in various biological and chemical processes, where the compound can act as a reducing agent or a protective group for thiol functionalities . The molecular targets and pathways involved include interactions with proteins and enzymes that contain thiol groups .
Comparison with Similar Compounds
1,3-Dithiolane-2-thione: Similar in structure but lacks the butyl group.
1,3-Dithiolane-2-one: Contains a carbonyl group instead of a thione group.
1,3-Dithiane: Similar ring structure but with two sulfur atoms and no thione group.
Uniqueness: 4-Butyl-1,3-dithiolane-2-thione is unique due to the presence of the butyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic interactions or steric effects .
Properties
CAS No. |
872834-36-1 |
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Molecular Formula |
C7H12S3 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
4-butyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C7H12S3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 |
InChI Key |
ZIBLLUNYQKUSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CSC(=S)S1 |
Origin of Product |
United States |
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